molecular formula C10H12N2 B14443904 N,2-Dimethyl-N-phenyl-2H-aziren-3-amine CAS No. 74052-10-1

N,2-Dimethyl-N-phenyl-2H-aziren-3-amine

Katalognummer: B14443904
CAS-Nummer: 74052-10-1
Molekulargewicht: 160.22 g/mol
InChI-Schlüssel: GRDFTDRYBVVXFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,2-Dimethyl-N-phenyl-2H-aziren-3-amine is a chemical compound that belongs to the class of azirines, which are three-membered heterocyclic compounds containing a nitrogen atom. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Dimethyl-N-phenyl-2H-aziren-3-amine typically involves the thermolysis of vinyl azides, which leads to the formation of azirines through a nitrene intermediate . Another method includes the oxidation of the corresponding aziridine . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from by-products and impurities.

Analyse Chemischer Reaktionen

Types of Reactions

N,2-Dimethyl-N-phenyl-2H-aziren-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include aminoketones, imines, and various substituted azirines, depending on the specific reaction pathway and conditions employed .

Wissenschaftliche Forschungsanwendungen

N,2-Dimethyl-N-phenyl-2H-aziren-3-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N,2-Dimethyl-N-phenyl-2H-aziren-3-amine involves its interaction with molecular targets and pathways within biological systems. The compound can act as a nucleophile or electrophile, participating in various biochemical reactions. Its effects are mediated through the formation of reactive intermediates and the subsequent modification of target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N,2-Dimethyl-N-phenyl-2H-aziren-3-amine include other azirines and aziridines, such as:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups on the azirine ring. This structural feature imparts distinct reactivity and properties, making it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

74052-10-1

Molekularformel

C10H12N2

Molekulargewicht

160.22 g/mol

IUPAC-Name

N,2-dimethyl-N-phenyl-2H-azirin-3-amine

InChI

InChI=1S/C10H12N2/c1-8-10(11-8)12(2)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI-Schlüssel

GRDFTDRYBVVXFM-UHFFFAOYSA-N

Kanonische SMILES

CC1C(=N1)N(C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.